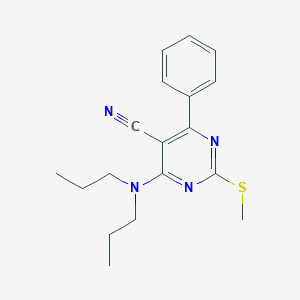![molecular formula C14H18FN3O B253985 N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide](/img/structure/B253985.png)
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as "FLB 457" and is a potent antagonist of dopamine D2 receptors.
Mecanismo De Acción
FLB 457 acts as a potent antagonist of dopamine D2 receptors, which are involved in the regulation of reward, motivation, and motor function. By blocking these receptors, FLB 457 can modulate dopamine signaling in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
FLB 457 has been shown to have a range of biochemical and physiological effects, including alterations in dopamine release, receptor density, and gene expression. It also affects other neurotransmitter systems, such as glutamate and GABA, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FLB 457 in lab experiments is its high selectivity for dopamine D2 receptors, which allows for precise manipulation of dopamine signaling. However, its potency and long half-life may also pose challenges in interpreting results and designing experiments.
Direcciones Futuras
There are several potential future directions for research on FLB 457. One area of interest is its potential use as a therapeutic agent for addiction and other psychiatric disorders. Another direction is to investigate its effects on other neurotransmitter systems and their interactions with dopamine signaling. Additionally, further studies are needed to understand the long-term effects and safety of FLB 457 in humans.
Conclusion:
FLB 457 is a potent antagonist of dopamine D2 receptors that has significant potential for use in scientific research and as a therapeutic agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FLB 457 in the field of neuroscience.
Métodos De Síntesis
The synthesis of FLB 457 involves a multi-step process that includes the reaction of 6-fluoro-1H-benzimidazole-2-carboxylic acid with 2-aminoethyl-3-methylbutanoic acid, followed by coupling with an appropriate acid chloride. The final product is obtained after purification through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
FLB 457 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. It is also used as a research tool to investigate the role of dopamine D2 receptors in the brain.
Propiedades
Nombre del producto |
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide |
|---|---|
Fórmula molecular |
C14H18FN3O |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H18FN3O/c1-9(2)7-14(19)16-6-5-13-17-11-4-3-10(15)8-12(11)18-13/h3-4,8-9H,5-7H2,1-2H3,(H,16,19)(H,17,18) |
Clave InChI |
PPXFNCQDRCNADV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCC1=NC2=C(N1)C=C(C=C2)F |
SMILES canónico |
CC(C)CC(=O)NCCC1=NC2=C(N1)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)




![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B253924.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)